molecular formula C7H4Cl2N4O B13033443 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1220631-43-5

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide

Cat. No.: B13033443
CAS No.: 1220631-43-5
M. Wt: 231.04 g/mol
InChI Key: GFRSPRRTFVGJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide (CAS 1220631-43-5) is a valuable chemical intermediate in scientific research, particularly in medicinal chemistry. Its molecular formula is C7H4Cl2N4O with a molecular weight of 231.04 g/mol . This compound features a dichlorinated imidazo[1,2-b]pyridazine core, a scaffold recognized for its significant potential in drug discovery . The presence of both a carboxamide group and halogen substituents at the 6 and 8 positions makes it a versatile building block for further functionalization, enabling the synthesis of diverse derivative libraries for biological screening . Research into related imidazo[1,2-b]pyridazine and pyrrolo[1,2-b]pyridazine compounds has demonstrated their applicability as inhibitors of various biological targets, such as phosphodiesterases (PDEs) and Janus kinases (JAKs), highlighting the therapeutic relevance of this chemical class . As such, this compound serves as a critical starting material for researchers developing novel bioactive molecules for central nervous system, metabolic, and other disorders . This product is intended for research purposes only and is not for human or veterinary use.

Properties

CAS No.

1220631-43-5

Molecular Formula

C7H4Cl2N4O

Molecular Weight

231.04 g/mol

IUPAC Name

6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C7H4Cl2N4O/c8-3-1-5(9)12-13-4(6(10)14)2-11-7(3)13/h1-2H,(H2,10,14)

InChI Key

GFRSPRRTFVGJFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6,8-dichloropyridazine-3-carboxylic acid with suitable amines to form the desired carboxamide . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its role as a modulator of immune responses. Research indicates that it can inhibit Tyk-2-mediated signal transduction pathways associated with inflammatory and autoimmune diseases. This modulation is significant for conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus .

Table 1: Therapeutic Targets of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide

Disease CategorySpecific Diseases
Inflammatory DiseasesRheumatoid arthritis, inflammatory bowel disease
Autoimmune DiseasesSystemic lupus erythematosus, multiple sclerosis
Metabolic DisordersType 2 diabetes, atherosclerosis
CancerVarious types including solid tumors

Anticancer Activity

This compound has demonstrated promising anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have revealed its effectiveness against human liver (HepG2) and rat glioma (C6) cell lines. The compound's IC50 values indicate significant potential for further development as an anticancer agent .

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)
C615.67 ± 2.52
HepG258.33 ± 2.89
A549Not specified
MCF-7Not specified

Neuroinflammation

Another significant application of this compound lies in the realm of neuroinflammation. It has been explored as a potential radioligand for imaging neuroinflammatory processes in conditions such as Alzheimer's disease and multiple sclerosis. The ability to bind specifically to translocator protein (TSPO) makes it a candidate for studying microglial activation and neuroinflammation through imaging techniques like PET scans .

Case Study: Neuroimaging with TSPO Ligands

In a study involving rodent models of neuroinflammation, compounds similar to this compound exhibited high binding affinity to TSPO. This binding was correlated with increased microglial activity in regions affected by inflammation, demonstrating the compound's utility in tracking disease progression and therapeutic efficacy over time .

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents Molecular Weight Key Features
6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide Cl (6,8), CONHR (3) ~288.14* High electrophilicity, potential toxicity
N-Benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide (7) CH₃ (2,6), CONHBn (3) 294.3 Methyl groups reduce toxicity (IC₅₀ = 25 μM)
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Cl (6), COOEt (3) 225.63 Ester group improves solubility
6,8-Dibromo-3-iodoimidazo[1,2-b]pyridazine Br (6,8), I (3) 402.81 Heavy halogens enhance steric bulk
4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile Cl (6,8), CN (2) 288.14 Nitrile increases lipophilicity

*Estimated based on analogs in .

Key Findings

Substituent Impact :

  • Chlorine vs. Methyl : Dichloro analogs (e.g., 6,8-dichloro) exhibit higher electrophilicity but increased toxicity compared to methyl-substituted derivatives (e.g., compound 7) .
  • Carboxamide vs. Ester : Carboxamides generally show better cellular permeability, while esters (e.g., ethyl carboxylates) improve aqueous solubility .

Toxicity Profile : Methyl groups at positions 2 and 6 (compound 7) reduce cytotoxicity compared to halogenated analogs, suggesting a balance between activity and safety is critical .

Biological Activity

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and cancer therapy. This compound is structurally related to other imidazopyridazine derivatives, which have been explored for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H7_{7}Cl2_2N5_5O, with a molecular weight of 308.12 g/mol. Its structure features two chlorine atoms at the 6 and 8 positions of the imidazopyridazine ring, which is crucial for its biological activity.

Research indicates that this compound functions primarily as a modulator of key cytokines involved in immune responses. Specifically, it has been shown to influence the production of interleukins IL-12 and IL-23, which are critical in the differentiation and proliferation of Th1 and Th17 cells. These T cell lineages play significant roles in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis .

Cytokine Modulation

  • IL-12 : Promotes Th1 cell development and secretion of IFNγ.
  • IL-23 : Essential for the survival and expansion of Th17 cells.

The modulation of these cytokines suggests a therapeutic potential for treating autoimmune diseases where these pathways are dysregulated.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results indicating its ability to inhibit cell proliferation:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.0
MCF-7 (Breast Cancer)4.5
HeLa (Cervical Cancer)6.0

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Exploratory studies have also assessed the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa35 µg/mL

These results indicate a potential application in treating infections caused by resistant bacterial strains.

Autoimmune Disease Model

A recent animal study investigated the effects of this compound in a model of experimental autoimmune encephalomyelitis (EAE), which mimics multiple sclerosis. The compound significantly reduced clinical scores and inflammatory cytokine levels in treated animals compared to controls, supporting its role as an anti-inflammatory agent .

Cancer Treatment Trials

In vitro studies on cancer cell lines have led to ongoing clinical trials assessing the efficacy of this compound as part of combination therapies for solid tumors. Preliminary results show enhanced tumor suppression when used alongside traditional chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.